molecular formula C14H13N3O B12746140 4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one CAS No. 87474-39-3

4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one

Katalognummer: B12746140
CAS-Nummer: 87474-39-3
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: KIKVXBJXLQLVPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a diazepine ring fused with a pyridine ring and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with a suitable amine and a carbonyl compound. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one is unique due to its specific structural features and the combination of a diazepine ring with a pyridine ring and a phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

87474-39-3

Molekularformel

C14H13N3O

Molekulargewicht

239.27 g/mol

IUPAC-Name

4-phenyl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-one

InChI

InChI=1S/C14H13N3O/c18-13-9-12(10-5-2-1-3-6-10)17-14-11(16-13)7-4-8-15-14/h1-8,12H,9H2,(H,15,17)(H,16,18)

InChI-Schlüssel

KIKVXBJXLQLVPR-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC2=C(C=CC=N2)NC1=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.